N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride

Catalog No.
S13346357
CAS No.
M.F
C10H13ClF3N
M. Wt
239.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochlor...

Product Name

N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride

IUPAC Name

N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine;hydrochloride

Molecular Formula

C10H13ClF3N

Molecular Weight

239.66 g/mol

InChI

InChI=1S/C10H12F3N.ClH/c1-2-14-7-8-3-5-9(6-4-8)10(11,12)13;/h3-6,14H,2,7H2,1H3;1H

InChI Key

BPYQCHJKNSEEBC-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=C(C=C1)C(F)(F)F.Cl

N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety. This compound is notable for its unique structural features, including the trifluoromethyl group, which enhances its lipophilicity and biological activity. The molecular formula for N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride is C10H12F3NHClC_{10}H_{12}F_{3}N\cdot HCl, and its CAS number is 3300-51-4. The compound typically appears as a white solid and is soluble in polar solvents.

Due to its amine functional group. It can undergo:

  • Alkylation: The amine can react with alkyl halides to form more complex amines.
  • Acylation: It can react with acyl chlorides or anhydrides to form amides.
  • Nucleophilic Substitution: The nitrogen atom acts as a nucleophile in substitution reactions.

The synthesis of this compound often involves the reaction of 4-(trifluoromethyl)benzylamine with ethanoyl chloride or similar acylating agents under controlled conditions, typically involving solvents like dimethylformamide or dichloromethane .

The biological activity of N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride has been studied primarily in the context of its potential therapeutic applications. It exhibits:

  • Antidepressant Properties: Some studies suggest that compounds with similar structures may influence neurotransmitter systems, potentially providing antidepressant effects.
  • Anti-inflammatory Activity: Docking studies indicate that derivatives of this compound may interact with cyclooxygenase-2 receptors, suggesting anti-inflammatory potential .
  • Antidiabetic Effects: Research indicates that related compounds may possess antihyperglycemic properties, making them candidates for diabetes treatment .

The synthesis of N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride typically involves several steps:

  • Preparation of 4-(Trifluoromethyl)benzylamine: This can be synthesized from commercially available starting materials through reductive amination or other methods.
  • Formation of N-(4-(Trifluoromethyl)benzyl)ethanamine: The benzylamine is reacted with ethanoyl chloride in the presence of a base to form the desired amine.
  • Hydrochloride Salt Formation: The free base can be converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability.

These methods often utilize organic solvents and require careful control of reaction conditions to optimize yield and purity .

N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride serves various applications in research and industry:

  • Pharmaceutical Development: It is used as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting central nervous system disorders.
  • Chemical Research: Its unique properties make it a subject of interest in studies exploring structure-activity relationships in medicinal chemistry.
  • Material Science: Due to its fluorinated structure, it may be explored for applications in developing advanced materials with specific thermal and chemical resistance properties .

Interaction studies involving N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride focus on its binding affinity to various biological targets. Molecular docking studies have shown that it can interact effectively with cyclooxygenase enzymes, indicating potential anti-inflammatory actions. Additionally, investigations into its interactions with neurotransmitter receptors suggest possible roles in modulating mood and anxiety disorders .

Several compounds share structural similarities with N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride, each exhibiting unique properties:

Compound NameCAS NumberSimilarityUnique Features
3-(Trifluoromethyl)benzylamine2740-83-21.00Lacks the ethanamine moiety; simpler structure.
(2-(Trifluoromethyl)phenyl)methanamine3048-01-91.00Different substitution pattern on the aromatic ring.
(3,5-Bis(trifluoromethyl)phenyl)methanamine85068-29-71.00Contains two trifluoromethyl groups; enhanced lipophilicity.
N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine90390-11-70.92Methylated nitrogen; affects pharmacokinetics.

These compounds are studied for their potential therapeutic effects and serve as important references for understanding the biological activity associated with trifluoromethyl-substituted amines .

Chemical Classification

N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride belongs to the class of substituted benzylamines, specifically secondary amines. Its structure comprises a benzene ring with a trifluoromethyl group at the 4-position and an ethylamine group attached via a methylene bridge. The hydrochloride salt form classifies it as an ammonium chloride derivative, a common modification to improve stability and handling in synthetic workflows.

Structural Features and Physicochemical Properties

The compound’s structure is defined by three key components:

  • Trifluoromethyl Group: The electron-withdrawing -CF₃ group significantly influences the electronic properties of the aromatic ring, reducing electron density and increasing resistance to electrophilic substitution.
  • Ethylamine Side Chain: The secondary amine group contributes to basicity, with a predicted pKa of 8.60±0.10 for the free base, comparable to other aromatic amines.
  • Hydrochloride Salt: The ionic form enhances water solubility, as evidenced by its storage recommendations for dry, sealed conditions to prevent hydrolysis.
PropertyValueSource
Molecular Weight255.67 g/mol
Melting PointNot reported (parent free base: 43°C)
Boiling PointNot reported (parent free base: 79–82°C at 15 mmHg)
SolubilityPolar solvents (improved via HCl salt)
pKa (free base)8.60±0.10

The trifluoromethyl group’s strong electron-withdrawing effect stabilizes the aromatic ring against oxidative degradation, a feature leveraged in pharmaceuticals and agrochemicals to enhance metabolic stability. The ethylamine side chain facilitates nucleophilic reactions, making the compound a versatile intermediate in organic synthesis.

Historical Context in Aromatic Amine Research

Evolution of Aromatic Amines

Aromatic amines have been pivotal in industrial and pharmaceutical chemistry since the 19th century, initially serving as precursors for dyes like mauveine. The introduction of fluorine substituents in the 20th century marked a paradigm shift, as fluorinated compounds demonstrated superior bioavailability and chemical stability compared to their non-fluorinated counterparts.

Role of Trifluoromethyl Substitution

The trifluoromethyl group emerged as a critical functional group in medicinal chemistry due to its ability to modulate lipophilicity, metabolic resistance, and binding affinity. For example, N′-(3-(trifluoromethyl)-6-fluoro)phenyl derivatives were optimized for high receptor affinity in ligand design studies, underscoring the -CF₃ group’s role in enhancing molecular interactions. N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride exemplifies this trend, combining the aromatic amine scaffold with fluorine’s strategic advantages.

Synthesis and Modern Applications

Early synthetic routes to trifluoromethylated amines relied on harsh conditions, such as the use of sulfuric acid in methylation reactions. Contemporary methods prioritize milder conditions and higher yields, as seen in the preparation of N-methyl-3-(trifluoromethyl)aniline via trimethyl orthoformate and acid catalysis. These advances have expanded the utility of such compounds in developing kinase inhibitors, antimicrobial agents, and materials science intermediates.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

239.0688616 g/mol

Monoisotopic Mass

239.0688616 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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